2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester
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Overview
Description
2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester is a complex organic compound with a unique cyclopropane structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a cyclopropane ring substituted with acetyl and carboxylic acid ethyl ester groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the acetyl and carboxylic acid ethyl ester groups. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the stability of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the compound’s binding affinity and specificity. The acetyl and ester groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity.
Comparison with Similar Compounds
2,2-Dimethylcyclopropane-1-carboxylic acid ethyl ester: Lacks the acetyl group, resulting in different chemical properties and reactivity.
3alpha-Acetylcyclopropane-1beta-carboxylic acid ethyl ester: Similar structure but without the dimethyl substitution, affecting its stability and reactivity.
Uniqueness: 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester is unique due to the combination of its cyclopropane ring with both acetyl and carboxylic acid ethyl ester groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-13-9(12)8-7(6(2)11)10(8,3)4/h7-8H,5H2,1-4H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYWFZSGEYORRR-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C1(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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